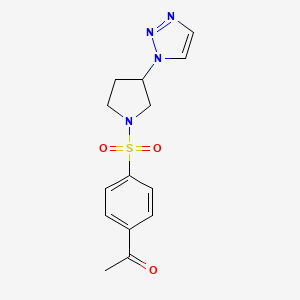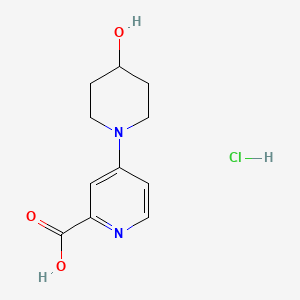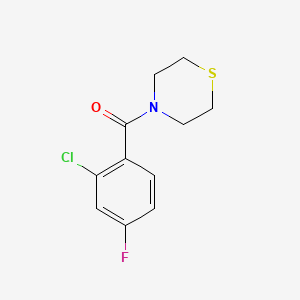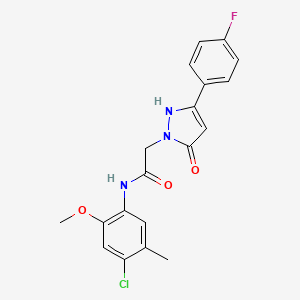
1-(4-((3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)磺酰基)苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediatesThe final step involves the sulfonylation of the phenyl ring using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
作用机制
The mechanism of action of 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can form strong hydrogen bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
1-(4-((3-(1H-1,2,3-triazol-1-yl)propyl)sulfonyl)phenyl)ethanone: Similar structure but with a propyl group instead of a pyrrolidine ring.
1-(4-((3-(1H-1,2,3-triazol-1-yl)butyl)sulfonyl)phenyl)ethanone: Contains a butyl group instead of a pyrrolidine ring.
1-(4-((3-(1H-1,2,3-triazol-1-yl)pentyl)sulfonyl)phenyl)ethanone: Features a pentyl group instead of a pyrrolidine ring.
Uniqueness
The presence of the pyrrolidine ring in 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development .
属性
IUPAC Name |
1-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)17-8-6-13(10-17)18-9-7-15-16-18/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRXYMVBSKCHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2572381.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)
![1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea](/img/structure/B2572386.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)
![2-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2572388.png)
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]propanamide](/img/structure/B2572391.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572395.png)



![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)
